Ac-Ala-Val-Ome
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Overview
Description
ZZL-7 is a novel small-molecule compound that has shown rapid antidepressant effects. It was developed by researchers at Nanjing Medical University and has been found to produce antidepressant effects within two hours of administration without undesirable side effects . This compound works by disrupting the interaction between the serotonin transporter and neuronal nitric oxide synthase in the dorsal raphe nucleus, which is a significant source of serotonin in the brain .
Preparation Methods
The synthesis of ZZL-7 involves the dissociation of the serotonin transporter from neuronal nitric oxide synthase in the dorsal raphe nucleus . The specific synthetic routes and reaction conditions for ZZL-7 are not widely detailed in public literature. the compound has been synthesized to ensure it can cross the blood-brain barrier effectively . Industrial production methods for ZZL-7 would likely involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety for potential therapeutic use .
Chemical Reactions Analysis
ZZL-7 undergoes several types of chemical reactions, primarily involving its interaction with the serotonin transporter and neuronal nitric oxide synthase . The compound binds to the PDZ domain of neuronal nitric oxide synthase and blocks its interaction with the serotonin transporter . This mechanism increases the translocation of the serotonin transporter to the cell surface, enhancing serotonin transport out of the cell and into the intracellular space . The major product formed from these reactions is an increase in serotonin levels in the medial prefrontal cortex .
Scientific Research Applications
ZZL-7 has significant scientific research applications, particularly in the field of mental health. It has been shown to produce rapid antidepressant effects in rodent models, making it a promising candidate for the treatment of major depressive disorder . The compound’s ability to cross the blood-brain barrier and its rapid onset of action make it a valuable tool for studying the mechanisms of depression and potential new treatments . Additionally, ZZL-7’s unique mechanism of action, which does not rely on the desensitization of serotonin receptors, offers a new approach to antidepressant therapy .
Mechanism of Action
ZZL-7 exerts its effects by disrupting the interaction between the serotonin transporter and neuronal nitric oxide synthase in the dorsal raphe nucleus . This disruption increases the translocation of the serotonin transporter to the cell surface, enhancing serotonin transport out of the cell and into the intracellular space . This increase in serotonin levels in the medial prefrontal cortex leads to rapid antidepressant effects . The compound’s ability to cross the blood-brain barrier ensures its efficacy in targeting the central nervous system .
Comparison with Similar Compounds
ZZL-7 is unique compared to other antidepressant compounds due to its rapid onset of action and lack of undesirable side effects . Traditional antidepressants, such as selective serotonin reuptake inhibitors, often take several weeks to produce therapeutic effects and can have significant side effects . Ketamine, another fast-acting antidepressant, has potential addictive properties and other risks . ZZL-7 offers a promising alternative with its rapid action and favorable safety profile . Similar compounds include selective serotonin reuptake inhibitors and ketamine, but ZZL-7’s unique mechanism of action sets it apart .
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)9(11(16)17-5)13-10(15)7(3)12-8(4)14/h6-7,9H,1-5H3,(H,12,14)(H,13,15)/t7-,9-/m0/s1 |
InChI Key |
RHDUVXUSBMPQOK-CBAPKCEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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